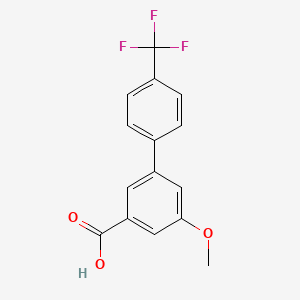

5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-methoxy-5-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-7-10(6-11(8-13)14(19)20)9-2-4-12(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKGBNUQUHBSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90691168 | |

| Record name | 5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261481-51-9 | |

| Record name | 5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethylphenylboronic acid and 5-methoxy-2-bromobenzoic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) at position 5 is a strong electron-donating group, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethyl (-CF₃) group at position 3 is electron-withdrawing, directing incoming electrophiles to the para and ortho positions relative to itself. This electronic interplay creates regioselectivity challenges.

Hypothetical Reaction Example :

-

Nitration : Likely occurs at position 4 or 6 (ortho/para to -OCH₃) due to the methoxy group’s dominance over -CF₃.

-

Halogenation : Bromination or chlorination may favor positions activated by -OCH₃.

Nucleophilic Acyl Substitution

The carboxylic acid group enables classic reactions such as:

-

Esterification : Formation of methyl or ethyl esters via acid-catalyzed reaction with alcohols.

-

Amidation : Reaction with amines (e.g., ammonia, primary amines) to yield amides.

A study on analogous benzoquinone derivatives ( ) highlights the role of nucleophilic attack on electron-deficient aromatic systems. For 5-methoxy-3-(4-trifluoromethylphenyl)benzoic acid, the electron-withdrawing -CF₃ group could enhance the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions under specific conditions.

Decarboxylation Reactions

Under thermal or acidic conditions, decarboxylation may occur, yielding 3-(4-trifluoromethylphenyl)-5-methoxybenzene. This process is common in benzoic acid derivatives, particularly those with electron-withdrawing substituents that stabilize the transition state ( ).

Oxidation and Reduction

-

Oxidation : The methoxy group is resistant to oxidation, but the benzene ring may undergo side-chain oxidation under strong conditions.

-

Reduction : The -CF₃ group is typically inert to reduction, but catalytic hydrogenation could reduce the aromatic ring in extreme cases.

Cross-Coupling Reactions

The trifluoromethylphenyl group may participate in Suzuki-Miyaura or Ullmann coupling reactions. For example, the carboxylic acid could be converted to a boronic ester for cross-coupling with aryl halides ( ).

Table 1: Hypothetical Reaction Pathways and Conditions

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Esterification | H₂SO₄, ROH (e.g., MeOH) | Methyl 5-methoxy-3-(4-trifluoromethylphenyl)benzoate |

| Amidation | SOCl₂, NH₃ | 5-Methoxy-3-(4-trifluoromethylphenyl)benzamide |

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-5-methoxy-3-(4-trifluoromethylphenyl)benzoic acid |

| Decarboxylation | Cu/quinoline, 200°C | 3-(4-Trifluoromethylphenyl)-5-methoxybenzene |

Key Mechanistic Insights from Literature

-

Regioselectivity in Substitution :

-

Steric and Electronic Effects :

-

The bulky -CF₃ group may hinder reactions at position 3, favoring transformations at the methoxy-activated positions (4, 6).

-

While specific experimental data for this compound are unavailable in the provided sources, the above analysis extrapolates from structurally related systems. Further experimental studies are required to validate these hypotheses.

Scientific Research Applications

5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer-related pathways.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Acidity

- The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, increasing the acidity of the carboxylic acid group compared to derivatives with electron-donating groups (e.g., methoxy or tert-butyl). For example: 5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid: Estimated pKa ~2.8 (theoretical, based on substituent effects). p-Aminobenzoic acid (pABA): pKa ~4.8 due to the electron-donating amino group at the para position . 2,4,5-Trifluoro-3-methoxybenzoic acid: Lower pKa (~1.5) due to multiple fluorine atoms enhancing acidity .

Lipophilicity and Solubility

- 4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid: The benzyloxy group further increases lipophilicity compared to the methoxy substituent in the target compound .

- 2,4,5-Trifluoro-3-methoxybenzoic acid : Higher solubility in polar solvents due to multiple fluorine atoms .

Thermal Stability and Melting Points

- Bulky substituents (e.g., tert-butyl) reduce melting points by disrupting crystal packing. 4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid: Forms colorless microcrystals, suggesting higher crystallinity .

Substituent Position and Biosensor Recognition

Evidence from a yeast-based biosensor (sBAD) highlights the critical role of substituent positioning :

- Para-substituted derivatives (e.g., pABA) exhibit stronger biosensor responses due to optimal steric and electronic interactions.

- Meta-substituted analogs (e.g., this compound) may show reduced affinity compared to para isomers but higher than ortho-substituted derivatives.

- Trifluoromethyl vs. Methoxy : The electron-withdrawing -CF₃ group enhances binding specificity in some cases, while methoxy groups may improve solubility.

Comparative Data Table

*Theoretical or estimated values based on substituent effects.

Research Findings and Implications

- Biosensor Compatibility : The target compound’s meta-substituted trifluoromethyl group may limit its utility in biosensing compared to para-substituted derivatives like pABA .

- Drug Design : The -CF₃ group enhances metabolic stability and bioavailability, making the compound a candidate for protease inhibitors or kinase-targeted therapies.

- Thermal Behavior : Likely exhibits higher thermal stability than tert-butyl analogs but lower than perfluorinated derivatives .

Biological Activity

5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid, identified by its CAS number 1261481-51-9, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, encompassing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a trifluoromethyl group attached to a benzoic acid framework. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a subject of interest for various therapeutic applications.

Research indicates that compounds containing trifluoromethyl groups can exhibit significant interactions with biological targets, influencing enzyme activity and receptor binding. For instance, studies have shown that the presence of the trifluoromethyl group can increase the potency of compounds in inhibiting serotonin uptake by enhancing binding affinity to the target proteins .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound may also possess similar activities. For example, derivatives with trifluoromethyl substituents have demonstrated potent antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .

Anti-inflammatory Properties

The compound's structural analogs have been investigated for their anti-inflammatory effects. One study reported that related compounds were absorbed intact after oral administration in animal models, leading to significant plasma concentrations of active metabolites that exhibited anti-inflammatory activity . This suggests that this compound may similarly contribute to anti-inflammatory pathways.

Case Studies and Research Findings

- Study on Gastrointestinal Transit : A study involving 4-methoxy-3-methyl-benzoic acid (MOMBA), a structural analog, demonstrated its ability to promote the release of glucagon-like peptide-1 (GLP-1) in colonic preparations from genetically modified mice. This suggests potential implications for gut-brain axis modulation .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the phenolic ring significantly affect biological activity. The incorporation of a trifluoromethyl group has been linked to increased potency against various biological targets .

Data Summary Table

| Property | Details |

|---|---|

| CAS Number | 1261481-51-9 |

| Molecular Formula | C16H14F3O3 |

| Potential Activities | Antimicrobial, Anti-inflammatory |

| MIC Values Against Bacteria | As low as 0.5 µg/mL for related compounds |

| Mechanism of Action | Enhanced binding affinity due to trifluoromethyl group |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Key steps include:

- Coupling Reactions : Use of Pd catalysts for cross-coupling between methoxy-substituted benzoic acid precursors and trifluoromethylphenyl boronic acids. Optimal conditions involve anhydrous solvents (e.g., THF), inert atmospheres, and temperatures between 45–80°C .

- Purification : Column chromatography (hexane/EtOH gradients) and recrystallization (melting point verification: 180–220°C) are standard .

- Critical Parameters : Stoichiometric ratios (1:1.2 for boronic acid derivatives), catalyst loading (0.5–2 mol% Pd), and reaction time (1–3 h) directly impact yields (quantitative in some cases) .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-) identifies methoxy (δ 3.76–3.86 ppm) and trifluoromethylphenyl protons (δ 7.11–7.29 ppm). F NMR confirms CF group presence .

- Chromatography : HPLC (≥98% purity) and TLC (R = 0.59–0.62 in hexane/EtOH) assess purity .

- Melting Point Analysis : Sharp ranges (e.g., 217.5–220°C) indicate homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, such as inconsistent enzyme inhibition results?

- Methodological Answer :

- Purity Validation : Use LC-MS (e.g., Creative Proteomics’ platform) to detect trace impurities (e.g., unreacted intermediates) that may interfere with assays .

- Assay Standardization : Control buffer pH (e.g., phosphate vs. Tris), temperature (25°C vs. 37°C), and co-solvents (DMSO ≤0.1%) to minimize variability .

- Structural Analogs : Compare activity with derivatives (e.g., 5-methoxy-1H-benzimidazole analogs) to identify pharmacophore requirements .

Q. What strategies are effective for improving regioselectivity in the synthesis of analogs with modified substituents?

- Methodological Answer :

- Directed Metalation : Use ortho-directing groups (e.g., methoxy) to guide trifluoromethylphenyl coupling at the 3-position .

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) during functionalization .

- Computational Modeling : DFT calculations predict electronic effects of substituents on reaction pathways .

Q. How can researchers design derivatives to enhance metabolic stability while retaining target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the trifluoromethyl group with bioisosteres (e.g., chlorodifluoromethyl) to reduce oxidative metabolism .

- Esterification/Amidation : Convert the carboxylic acid to prodrugs (e.g., methyl esters) for improved membrane permeability, followed by in vivo hydrolysis .

- SAR Studies : Systematic variation of methoxy and trifluoromethyl positions (e.g., 4-methoxy vs. 5-methoxy) to map binding interactions .

Data Analysis and Experimental Design

Q. What analytical approaches are recommended to validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via UPLC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., up to 300°C) to guide storage conditions .

Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?

- Methodological Answer :

- Conformational Sampling : Use molecular dynamics (MD) simulations to account for protein flexibility, which static docking may overlook .

- Solvent Effects : Include explicit water molecules in simulations to model hydrophobic/hydrophilic interactions accurately .

- Mutagenesis Studies : Validate predicted binding residues (e.g., Ala-scanning) to confirm docking poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.